N3-D-Dab(Boc)-OH vs. N3-L-Dab(Boc)-OH: Stereochemical Identity for Defined Peptide Conformation
The sole differentiating factor is the stereochemistry at the α-carbon. N3-D-Dab(Boc)-OH is the D-enantiomer, specified by the (2R) configuration , while N3-L-Dab(Boc)-OH is the L-enantiomer with (2S) configuration . This is a binary, qualitative difference. The choice dictates the three-dimensional structure of the final peptide, directly influencing its biological activity, target binding, and resistance to enzymatic degradation. Using the wrong enantiomer will produce a diastereomeric peptide with potentially nullified or altered function . The quantitative data provided are their distinct identifiers, which serve as absolute proof of their non-equivalence for procurement and scientific use .
| Evidence Dimension | Stereochemical Configuration & Physical Properties |
|---|---|
| Target Compound Data | CAS: 1922891-74-4; IUPAC: (2R)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid; InChIKey: JLMWKZYQNHSSAD-ZCFIWIBFSA-N; Optical Rotation: Not specified by vendor, but expected positive or negative rotation. |
| Comparator Or Baseline | CAS: 1932403-71-8; IUPAC: (2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid; InChIKey: JLMWKZYQNHSSAD-LURJTMIESA-N; Optical Rotation: Not specified. |
| Quantified Difference | Distinct CAS Registry Numbers (1922891-74-4 vs. 1932403-71-8), IUPAC names, and InChIKey identifiers confirm they are different chemical entities. |
| Conditions | Data sourced from chemical supplier databases and regulatory filings. |
Why This Matters
For scientific procurement, the CAS number and InChIKey are the definitive proof of identity; ordering the L-enantiomer yields a different molecule with distinct and unpredictable biological consequences.
